An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-5-(bromomethyl)isoxazole, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to facilitate its use in research and development.
Core Chemical and Physical Properties
3-Bromo-5-(bromomethyl)isoxazole is a disubstituted isoxazole characterized by the presence of a bromine atom on the isoxazole ring and a bromomethyl group at the 5-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical Data
A summary of the key physicochemical properties of 3-Bromo-5-(bromomethyl)isoxazole is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 88982-28-9 | [1][2] |
| Molecular Formula | C₄H₃Br₂NO | [1] |
| Molecular Weight | 240.88 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | ≥97% | [1] |
| Boiling Point | 289 °C | [2] |
| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [1] |
| SMILES | C1=C(ON=C1Br)CBr | [2] |
Spectroscopic Profile
While a complete, experimentally verified spectroscopic dataset for 3-Bromo-5-(bromomethyl)isoxazole is not extensively published, data from analogous compounds can provide a predictive framework for its characterization.[3][4]
¹H NMR (Predicted):
-
Isoxazole ring proton (H-4): A singlet expected around δ 6.5-6.8 ppm.
-
Bromomethyl protons (-CH₂Br): A singlet expected around δ 4.5-4.8 ppm.
¹³C NMR (Predicted):
-
C-3 (C-Br): Expected in the range of δ 145-150 ppm.
-
C-4: Expected in the range of δ 100-105 ppm.
-
C-5: Expected in the range of δ 165-170 ppm.
-
-CH₂Br: Expected in the range of δ 25-30 ppm.
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 239, 241, and 243.
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the isoxazole ring, C=N and C=C stretching vibrations characteristic of the heterocyclic core, and a strong C-Br stretching band.
Synthesis of 3-Bromo-5-(bromomethyl)isoxazole
The most prevalent and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] This approach offers a high degree of regioselectivity, typically yielding the 3,5-disubstituted product.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Bromo-5-(bromomethyl)isoxazole involves the 1,3-dipolar cycloaddition of dibromoformaldoxime (which serves as the precursor to the brominated nitrile oxide) with propargyl bromide.
Caption: Proposed synthesis of 3-Bromo-5-(bromomethyl)isoxazole.
Detailed Experimental Protocol (Generalized)
This protocol is based on established procedures for the synthesis of similar 3,5-disubstituted isoxazoles.[8][9][10]
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve propargyl bromide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Generation of Nitrile Oxide: To a separate flask, prepare a solution of dibromoformaldoxime (1.1 eq.) in the same solvent. Cool the solution in an ice bath.
-
Cycloaddition Reaction: Slowly add a base (e.g., triethylamine or sodium bicarbonate, 1.2 eq.) to the dibromoformaldoxime solution to generate the nitrile oxide in situ. Immediately and carefully add this solution dropwise to the propargyl bromide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-(bromomethyl)isoxazole.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-5-(bromomethyl)isoxazole is dominated by the two bromine substituents, which have distinct chemical behaviors.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group at the 5-position is a highly reactive electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups, making it a versatile handle for molecular elaboration.[11]
Caption: Nucleophilic substitution at the bromomethyl group.
Common nucleophiles that can be employed include:
-
Amines (primary and secondary)
-
Thiols
-
Azides
-
Cyanides
-
Carboxylates
This reactivity is fundamental to its utility in constructing libraries of isoxazole-containing compounds for biological screening.
Reactions Involving the Ring Bromine
The bromine atom at the 3-position is less reactive towards nucleophilic attack due to its attachment to an sp²-hybridized carbon of the aromatic isoxazole ring. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl substituents.
Applications in Drug Discovery and Materials Science
The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14] 3-Bromo-5-(bromomethyl)isoxazole serves as a valuable starting material for the synthesis of novel drug candidates.
-
Anticancer Agents: The 3-bromo-4,5-dihydroisoxazole core has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in cancer cell metabolism.[15] This highlights the potential of derivatives of 3-Bromo-5-(bromomethyl)isoxazole in the development of novel anticancer therapies.
-
Antimicrobial Agents: The isoxazole ring is a core component of several antibacterial drugs. The ability to functionalize both the 3- and 5-positions of the isoxazole ring allows for the creation of diverse libraries of compounds for screening against various microbial targets.
-
Materials Science: The rigid, planar structure of the isoxazole ring and the potential for extensive functionalization make its derivatives interesting candidates for the development of novel organic materials with specific electronic or photophysical properties.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Bromo-5-(bromomethyl)isoxazole is not widely available, data from closely related compounds such as 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-phenylisoxazole indicate that it should be handled with extreme care.[16][17][18]
Potential Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-Bromo-5-(bromomethyl)isoxazole is a highly functionalized and reactive heterocyclic compound with significant potential as a building block in organic synthesis. Its dual reactive sites allow for a wide range of chemical transformations, making it an invaluable tool for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety precautions, will enable researchers to fully exploit the potential of this versatile molecule.
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